2-Hydroxy-5-iodo-3-methylbenzaldehyde
Description
2-Hydroxy-5-iodo-3-methylbenzaldehyde is a trifunctional aromatic compound whose potential is derived from the synergistic interplay of its hydroxyl, aldehyde, and iodo substituents. This strategic arrangement on a methylated benzene (B151609) ring makes it a valuable precursor in various scientific domains, from medicinal chemistry to materials science.
Substituted salicylaldehydes, also known as 2-hydroxybenzaldehydes, are a class of organic compounds celebrated for their exceptional versatility and wide-ranging applications. mdpi.com Their defining structural feature—a hydroxyl group ortho to an aldehyde—facilitates the formation of stable intramolecular hydrogen bonds and allows them to act as efficient bidentate chelating agents for a wide variety of metal ions. mdpi.com This chelating ability is fundamental to their extensive use in coordination chemistry, where they form stable complexes with metals like palladium(II), which are studied for their biological activities. mdpi.com
The aldehyde functional group readily undergoes condensation reactions with primary amines to form Schiff bases (or imines). nih.gov These salicylaldehyde-derived Schiff bases are not merely synthetic intermediates but often exhibit potent and diverse biological activities, including antimicrobial, antifungal, anticancer, and antioxidant properties. mdpi.comnih.govacs.org The specific type and position of substituents on the salicylaldehyde (B1680747) ring can dramatically influence the therapeutic potential of the resulting Schiff base or metal complex. mdpi.comresearchgate.net For instance, the introduction of methoxy (B1213986) groups or halogens has been shown to enhance anticancer activity in certain salicylaldehyde hydrazone derivatives. mdpi.com
In the realm of materials science, the unique photophysical properties of salicylaldehyde derivatives are of great interest. Many of these compounds and their derivatives exhibit phenomena such as aggregation-induced emission (AIE) and excited-state intramolecular proton transfer (ESIPT), making them ideal candidates for the development of fluorescent dyes, chemical sensors, and nonlinear optical (NLO) materials. acs.orgnih.gov
Halogenated organic compounds are indispensable building blocks in organic synthesis, prized for their utility as precursors and intermediates. nih.gov Halogenated benzaldehydes, in particular, serve as versatile platforms for constructing more complex molecular architectures. The halogen atom, typically chlorine, bromine, or iodine, acts as a "handle" for a multitude of chemical transformations.
Most notably, the carbon-halogen bond is a key reactive site for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high precision. The presence of a halogen on the benzaldehyde (B42025) ring thus opens up pathways to a vast array of derivatives that would be difficult to access through other means.
Furthermore, the introduction of a halogen substituent significantly alters the electronic properties of the aromatic ring through inductive and resonance effects. This can influence the reactivity of the aldehyde group and other functional groups present on the molecule. In the context of medicinal chemistry, halogenation is a common strategy used to modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target. researchgate.net Studies on substituted salicylaldehydes have shown that halogenation can lead to compounds with highly potent antimicrobial activity. mdpi.comresearchgate.net
Currently, this compound is primarily recognized as a specialized chemical intermediate. While extensive research into the broad classes of substituted salicylaldehydes and halogenated aromatics is well-documented, dedicated studies focusing specifically on this compound are limited. It is commercially available, indicating its utility as a building block in targeted synthetic applications. Its fundamental chemical properties are established in chemical databases. chemsynthesis.com
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₇IO₂ | chemsynthesis.com |
| Molecular Weight | 262.047 g/mol | chemsynthesis.com |
| InChIKey | IJLKHHZVEGDSPF-UHFFFAOYAE | chemsynthesis.com |
| SMILES | CC1=CC(=CC(=C1O)C=O)I | chemsynthesis.com |
Future Directions:
The true potential of this compound lies in the convergence of its functional groups. Future research is poised to leverage this unique combination in several key areas:
Advanced Ligand Synthesis: The salicylaldehyde core is ideal for synthesizing novel Schiff base ligands. The presence of the iodo and methyl groups can be used to fine-tune the steric and electronic environment of the resulting metal complexes, potentially leading to catalysts with enhanced activity and selectivity or therapeutic agents with improved efficacy.
Post-Synthetic Modification: The iodo group is an excellent substrate for palladium-catalyzed cross-coupling reactions. This allows for the compound to be used as a scaffold, where complex aromatic or acetylenic groups can be appended at the 5-position. This strategy could be employed to create elaborate molecules for applications in medicinal chemistry or to develop advanced organic materials with tailored electronic and photophysical properties.
Development of Bioactive Compounds: Given that halogenation and methylation are known to influence biological activity, this compound is a promising starting material for the synthesis and screening of new therapeutic agents. Its derivatives could be explored for antimicrobial, anticancer, or anti-inflammatory activities. mdpi.commdpi.com
Materials for Sensing and Optoelectronics: The inherent electronic characteristics of the substituted ring, combined with the potential for derivatization, make it an attractive candidate for creating novel chemosensors or organic electronic materials. The heavy iodine atom could also impart interesting photophysical properties, such as promoting intersystem crossing, which is useful in applications like photodynamic therapy or organic light-emitting diodes (OLEDs).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-5-iodo-3-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO2/c1-5-2-7(9)3-6(4-10)8(5)11/h2-4,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLKHHZVEGDSPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C=O)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis Methodologies for 2 Hydroxy 5 Iodo 3 Methylbenzaldehyde and Analogous Derivatives
Established Synthetic Pathways for 2-Hydroxy-5-iodo-3-methylbenzaldehyde
While specific literature detailing a singular, optimized synthesis for this compound is not extensively reported, its preparation can be logically deduced from established reactions for analogous compounds. The most common approach involves a two-step process: the formylation of a substituted phenol (B47542) followed by electrophilic iodination.
A plausible and widely practiced laboratory-scale synthesis for this compound begins with the precursor 2-hydroxy-3-methylbenzaldehyde (B1203309). This precursor is synthesized from ortho-cresol through a formylation reaction, which introduces the aldehyde group ortho to the phenolic hydroxyl group. One common method for this transformation is the Reimer-Tiemann reaction, which utilizes chloroform (B151607) and a strong base.
Once 2-hydroxy-3-methylbenzaldehyde is obtained, the subsequent step is the regioselective iodination of the aromatic ring. The hydroxyl and aldehyde groups direct incoming electrophiles. The hydroxyl group is a strong activating group, directing substitution to the ortho and para positions. In this case, the position para to the hydroxyl group (C5) is open and activated, making it the prime site for iodination. This electrophilic substitution is typically achieved using molecular iodine (I₂) in the presence of an oxidizing agent.
Plausible Synthetic Route:
Formylation of o-Cresol: Ortho-cresol is treated to introduce an aldehyde group at the C2 position, yielding 2-hydroxy-3-methylbenzaldehyde.
Iodination: The resulting 2-hydroxy-3-methylbenzaldehyde is subjected to electrophilic iodination to introduce an iodine atom at the C5 position, yielding the final product, this compound.
Approaches for Introducing Iodine and Methyl Substituents onto Salicylaldehyde (B1680747) Scaffolds
The functionalization of the basic salicylaldehyde structure with iodine and methyl groups can be approached through several established organic chemistry techniques. The order and method of these introductions are key to achieving the desired isomer with high yield.
The introduction of an iodine atom onto a phenolic aldehyde ring is an electrophilic aromatic substitution reaction. The electrophilicity of molecular iodine itself is often insufficient for direct iodination of moderately activated or deactivated rings. Therefore, it is almost always used in combination with an oxidizing agent to generate a more potent iodinating species (like I⁺).
Common iodination systems for phenols and other activated aromatic compounds include:
Iodine and Nitric Acid: A classic but potentially harsh method.
Iodine and Iodic Acid (HIO₃): A simple and effective method for iodinating various aromatic compounds.
Potassium Iodide and an Oxidant: Systems like KI/NaNO₂ under acidic conditions or KI with chloroamine salts can be used for oxidative iodination.
N-Iodosuccinimide (NIS): A mild and effective source of electrophilic iodine, often used with an acid catalyst.
The choice of reagent can influence the reaction's efficiency and selectivity. For a highly activated ring like a phenolic aldehyde, milder conditions are generally preferred to prevent over-iodination or side reactions.
| Iodination Reagent System | Oxidizing Agent | Typical Conditions | Advantages |
| I₂ / Oxidant | H₂O₂, NaIO₄, HIO₃ | Acidic or neutral, various solvents | Cost-effective, versatile |
| KI / Oxidant | NaNO₂, Chloroamine-T | Acidic media | Utilizes readily available KI |
| N-Iodosuccinimide (NIS) | None (reagent is the source) | Acetonitrile, often with acid catalyst | Mild conditions, high selectivity |
Introducing a methyl group onto a benzene (B151609) ring is typically accomplished via Friedel-Crafts alkylation. However, applying this reaction directly to a salicylaldehyde molecule presents significant challenges. The aldehyde group is deactivating, making the ring less susceptible to electrophilic attack. Furthermore, the reaction often suffers from a lack of regioselectivity and the potential for polyalkylation.
A more effective and controlled strategy is to begin with a precursor that already contains the methyl group in the desired position. For this compound, the logical starting material is ortho-cresol (2-methylphenol). By starting with o-cresol, the methyl group is already correctly positioned at C3 relative to the hydroxyl group. The subsequent formylation and iodination steps are then directed by the existing substituents.
Modern synthetic chemistry emphasizes efficiency, often through one-pot or tandem reactions that reduce the need for isolating intermediates. For salicylaldehyde derivatives, several innovative one-pot methods have been developed.
One such approach involves the regioselective ortho-formylation of substituted phenols using a magnesium chloride-triethylamine base system (MgCl₂–Et₃N) and paraformaldehyde. This allows for the direct synthesis of functionalized salicylaldehydes from their corresponding phenols in a single step with high yields.
Another sophisticated strategy involves the formation of an anhydro dimer from a starting salicylaldehyde. This dimer protects the reactive aldehyde and hydroxyl groups, allowing for other chemical transformations to be performed on the benzene ring. Following functionalization, the dimer is hydrolyzed to release the newly substituted salicylaldehyde derivative. This method provides a pathway for complex functionalizations that might otherwise be incompatible with the free aldehyde and hydroxyl groups.
Precursor Chemistry and Derivatization Strategies
Once synthesized, this compound serves as a versatile intermediate for building more complex molecules. Its functional groups—the phenolic hydroxyl, the aldehyde, and the iodine atom—are all sites for further reactions.
Aldehyde Group: The aldehyde is a key functional group for derivatization. It can readily undergo reactions such as Knoevenagel condensation with active methylene (B1212753) compounds (like malononitrile (B47326) or ethyl cyanoacetate) to form chromene derivatives. It can also be converted into Schiff bases by reacting with primary amines.
Hydroxyl Group: The phenolic hydroxyl group can be alkylated or acylated. It also plays a crucial role in the compound's ability to act as a ligand, coordinating with metal ions through the carbonyl and phenolato oxygen atoms to form metal complexes.
Iodine Atom: The iodine substituent is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the C5 position, enabling the synthesis of a vast array of complex derivatives.
Utilization of Phenol Derivatives as Starting Materials
The synthesis of this compound logically commences with readily available and structurally related phenol derivatives. A common and economically viable starting material is 2-methylphenol (o-cresol). This compound possesses the core structural features required for the target molecule: a hydroxyl group and a methyl group on the benzene ring.
A plausible synthetic approach involves a two-step process starting from 2-methylphenol. The first step would be the formylation of 2-methylphenol to introduce the aldehyde group, followed by iodination to incorporate the iodine atom at the desired position. Another viable route begins with the iodination of 2-methylphenol to produce 4-iodo-2-methylphenol (B1580675), which is then subjected to a formylation reaction.
Conversion of Substituted Phenols to Aldehyde Derivatives (e.g., Reimer-Tiemann Reaction Variants)
A cornerstone in the synthesis of hydroxybenzaldehydes from phenols is the Reimer-Tiemann reaction. sci-hub.se This reaction facilitates the ortho-formylation of phenols through the action of chloroform in a basic medium. sci-hub.seorgsyn.org The reactive species in this reaction is dichlorocarbene (B158193) (:CCl2), which is generated in situ from chloroform and a strong base, typically sodium or potassium hydroxide. sci-hub.se
The phenoxide ion, formed by the deprotonation of the phenol in the basic solution, acts as a nucleophile and attacks the electrophilic dichlorocarbene. The resulting intermediate undergoes hydrolysis to yield the corresponding ortho-hydroxybenzaldehyde. While the Reimer-Tiemann reaction is a classic method, it can sometimes lead to the formation of byproducts and may require careful optimization of reaction conditions to achieve high yields and regioselectivity. orgsyn.org
Typical conditions for a Reimer-Tiemann reaction involve dissolving the phenolic substrate in an aqueous solution of a strong base (e.g., sodium hydroxide) and then adding chloroform. The reaction mixture is typically heated to facilitate the formation of dichlorocarbene and its subsequent reaction with the phenoxide. orgsyn.org The reaction is often carried out in a biphasic system, requiring vigorous stirring to ensure adequate mixing of the reactants. sci-hub.se
Table 1: Key Aspects of the Reimer-Tiemann Reaction
| Feature | Description |
|---|---|
| Reaction Type | Electrophilic Aromatic Substitution |
| Key Reagents | Phenol, Chloroform (CHCl3), Strong Base (e.g., NaOH) |
| Reactive Intermediate | Dichlorocarbene (:CCl2) |
| Primary Product | Ortho-hydroxybenzaldehyde |
| Reaction Conditions | Basic medium, often with heating |
For the synthesis of this compound from 4-iodo-2-methylphenol, the Reimer-Tiemann reaction would introduce the aldehyde group at the position ortho to the hydroxyl group, leading directly to the target molecule.
Formation of Key Intermediates for this compound Synthesis
The synthesis of this compound can proceed through distinct key intermediates depending on the chosen synthetic route.
One critical intermediate is 2-hydroxy-3-methylbenzaldehyde . This compound can be synthesized from 2-methylphenol via a formylation reaction, such as the Reimer-Tiemann reaction or other ortho-formylation methods. researchgate.netsigmaaldrich.com Once 2-hydroxy-3-methylbenzaldehyde is obtained, the subsequent step involves the regioselective iodination of the aromatic ring. The hydroxyl and aldehyde groups are activating and ortho-, para-directing, while the methyl group is also activating and ortho-, para-directing. The position para to the strongly activating hydroxyl group (position 5) is the most likely site for electrophilic substitution.
Another key intermediate is 4-iodo-2-methylphenol . This intermediate can be prepared by the direct iodination of 2-methylphenol. Various iodinating agents can be employed for this purpose, such as iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent. isca.in The directing effects of the hydroxyl and methyl groups will favor the introduction of the iodine atom at the position para to the hydroxyl group. Once 4-iodo-2-methylphenol is synthesized, it can be converted to this compound through a formylation reaction, as discussed in the previous section.
The selection of the synthetic pathway and the isolation of these key intermediates are crucial for the successful and efficient synthesis of the target compound. Careful consideration of reaction conditions and purification techniques is necessary to obtain the desired products in high purity.
Spectroscopic Data for this compound Not Available in Publicly Accessible Literature
A comprehensive search of scientific databases and literature has revealed a lack of publicly available experimental spectroscopic data for the chemical compound this compound. Detailed analytical information, including Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy, is essential for the complete structural elucidation and characterization of a chemical substance.
The required data for a thorough spectroscopic analysis, as outlined in the requested article structure, could not be located. This includes:
¹H NMR (Proton Nuclear Magnetic Resonance): Specific chemical shifts, coupling constants, and signal multiplicities for the aromatic and aliphatic protons.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Chemical shifts for the distinct carbon atoms within the molecule's framework.
2D NMR (Two-Dimensional Nuclear Magnetic Resonance): Data from techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) that are crucial for confirming the connectivity between protons and carbons.
FT-IR (Fourier Transform Infrared Spectroscopy): Wavenumber values for characteristic vibrational modes of the functional groups.
FT-Raman (Fourier Transform Raman Spectroscopy): Complementary vibrational data to that obtained from FT-IR.
While spectral information for structurally similar compounds—such as 2-hydroxy-3-methylbenzaldehyde, 2-hydroxy-5-methylbenzaldehyde, and 2-hydroxy-5-iodobenzaldehyde—is available, this information cannot be accurately extrapolated to this compound. The unique substitution pattern of the target compound, with iodo and methyl groups at specific positions on the aromatic ring, significantly influences the electronic environment of each atom and, consequently, its spectroscopic signature.
Without primary experimental data, the generation of a scientifically accurate and detailed article focusing on the advanced spectroscopic characterization of this compound is not possible. Such an analysis would require either direct access to experimental spectra from laboratory analysis or published findings in peer-reviewed scientific literature, neither of which are currently available.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Hydroxy 5 Iodo 3 Methylbenzaldehyde
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that investigates the electronic transitions within a molecule by measuring its absorption of UV or visible light. libretexts.org When an organic molecule absorbs light in this region, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org For 2-Hydroxy-5-iodo-3-methylbenzaldehyde, the presence of a benzene (B151609) ring conjugated with a carbonyl group (C=O) and substituted with hydroxyl (-OH), methyl (-CH₃), and iodo (-I) groups gives rise to characteristic electronic transitions.
The primary transitions observed are π → π* and n → π*. lumenlearning.com
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions and are characteristic of compounds with conjugated π systems, such as the aromatic ring and the aldehyde group in the title compound. lumenlearning.comlibretexts.org These transitions result in strong absorption bands.
n → π Transitions:* These are lower-energy transitions that involve promoting an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen atoms of the hydroxyl and carbonyl groups, to a π* antibonding orbital. youtube.com These transitions are generally weaker in intensity compared to π → π* transitions. youtube.com
| Electronic Transition | Orbitals Involved | Typical Chromophore | Expected Characteristics |
|---|---|---|---|
| π → π | Pi bonding (π) to Pi antibonding (π) | Aromatic ring, Carbonyl group (C=O) | High-intensity absorption band |
| n → π | Non-bonding (n) to Pi antibonding (π) | Carbonyl group (C=O), Hydroxyl group (-OH) | Low-intensity absorption band, typically at longer wavelengths than π → π* |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. The molecular formula for this compound is C₈H₇IO₂, corresponding to a molecular weight of approximately 262.05 g/mol . sigmaaldrich.comchemsynthesis.com
In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a radical cation, the molecular ion (M⁺•). This ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The analysis of the mass-to-charge ratio (m/z) of these fragments provides valuable structural information.
For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. Plausible fragmentation pathways, based on the analysis of similar aromatic aldehydes, could include:
Loss of a hydrogen atom (H•) to give an [M-1]⁺ peak.
Loss of the aldehyde group's carbon monoxide (CO) to yield an [M-28]⁺ fragment.
Loss of the entire formyl radical (•CHO) resulting in an [M-29]⁺ ion.
Cleavage of the iodine atom (I•), a distinctive fragmentation due to the relative weakness of the C-I bond, leading to a significant [M-127]⁺ peak.
| m/z Value | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| ~262 | [C₈H₇IO₂]⁺• (Molecular Ion) | - |
| ~261 | [C₈H₆IO₂]⁺ | H• |
| ~233 | [C₇H₆IO]⁺ | CHO• |
| ~135 | [C₈H₇O₂]⁺ | I• |
X-ray Diffraction (XRD) and Crystallographic Studies for Solid-State Structure
X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing detailed information on bond lengths, bond angles, and intermolecular interactions.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.899 |
| b (Å) | 8.9184 |
| c (Å) | 7.5043 |
| β (°) | 94.098 |
| Volume (ų) | 927.8 |
| Z (molecules/unit cell) | 4 |
Note: Data presented is for the related compound 2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde to illustrate typical crystallographic parameters.
The molecular geometry of this compound is dictated by its aromatic core and functional groups. The benzene ring is expected to be planar. The intramolecular hydrogen bond ensures that the C-C-H-O and C-C-O-H dihedral angles are close to 0° or 180°, enforcing planarity. Bond lengths and angles are expected to fall within typical ranges for substituted aromatic aldehydes. For instance, the C=O bond of the aldehyde will be significantly shorter than the C-O bond of the hydroxyl group. The C-I bond length would be consistent with that of an iodine atom attached to an sp²-hybridized carbon of an aromatic ring.
| Bond | Expected Bond Length (Å) | Angle | Expected Bond Angle (°) |
|---|---|---|---|
| C=O (aldehyde) | ~1.22 | C-C-O (aldehyde) | ~120-124 |
| C-O (hydroxyl) | ~1.35 | C-C-O (hydroxyl) | ~118-121 |
| C-C (aromatic) | ~1.38-1.41 | C-C-C (in ring) | ~118-122 |
| C-I | ~2.10 | C-C-I | ~119-121 |
Theoretical and Computational Investigations of 2 Hydroxy 5 Iodo 3 Methylbenzaldehyde
Analysis of Intermolecular Interactions and Supramolecular Assembly
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization
The Quantum Theory of Atoms in Molecules (QTAIM) is a profound theoretical framework that partitions the electron density of a molecule into atomic basins, allowing for a rigorous definition of atoms and chemical bonds. This analysis centers on the topology of the electron density, ρ(r), and its Laplacian, ∇²ρ(r). Critical points in the electron density, where the gradient of ρ(r) is zero, are located and classified to characterize the bonding interactions within a molecule.
For a molecule like 2-Hydroxy-5-iodo-3-methylbenzaldehyde, a QTAIM analysis would reveal bond critical points (BCPs) between covalently bonded atoms. The properties at these BCPs, such as the electron density (ρ(r)bcp), its Laplacian (∇²ρ(r)bcp), and the total energy density (H(r)bcp), provide a quantitative measure of the bond's character. For instance, a high value of ρ(r)bcp is indicative of a strong covalent bond. The sign of the Laplacian of the electron density distinguishes between shared-shell (covalent) interactions, where ∇²ρ(r)bcp < 0, and closed-shell (ionic, van der Waals, or hydrogen bond) interactions, where ∇²ρ(r)bcp > 0.
In this compound, particular attention would be given to the intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the aldehyde group. QTAIM analysis can unequivocally identify a bond path between the hydrogen of the hydroxyl group and the carbonyl oxygen, confirming the presence of this interaction. The characteristics of the BCP on this path would quantify its strength. Furthermore, the analysis would detail the nature of the carbon-iodine bond and how the electron-donating methyl and hydroxyl groups, along with the electron-withdrawing aldehyde and iodo groups, influence the electronic environment of the benzene (B151609) ring.
Table 1: Illustrative QTAIM Data for Key Bonds in a Substituted Salicylaldehyde (B1680747)
| Bond | ρ(r)bcp (a.u.) | ∇²ρ(r)bcp (a.u.) | H(r)bcp (a.u.) | Bond Character |
| O-H···O | 0.035 | 0.120 | -0.002 | Strong Intramolecular H-Bond |
| C-I | 0.080 | 0.250 | 0.015 | Polar Covalent |
| C=O | 0.350 | -0.950 | -0.450 | Polar Covalent |
| C-C (ring) | 0.280 | -0.750 | -0.300 | Covalent |
Note: The data in this table is illustrative for a generic substituted salicylaldehyde and does not represent experimentally verified values for this compound.
Computational Studies on Reaction Mechanisms and Pathways
Density Functional Theory (DFT) calculations are a cornerstone of modern computational organic chemistry, enabling the detailed exploration of reaction mechanisms. By calculating the energies of reactants, transition states, and products, a complete energy profile for a reaction can be constructed, providing deep insights into its feasibility and kinetics.
The synthesis of this compound typically involves the iodination of 2-hydroxy-3-methylbenzaldehyde (B1203309). Computational studies can model this electrophilic aromatic substitution reaction. Different iodinating agents and reaction conditions can be simulated to understand their effect on the regioselectivity and reaction rate. Theoretical calculations can help explain why the iodine atom is directed to the position para to the hydroxyl group, considering the directing effects of both the hydroxyl and methyl groups.
Furthermore, derivatization reactions, such as the formation of Schiff bases from the aldehyde group, can be mechanistically elucidated. DFT calculations can map out the nucleophilic addition of an amine to the carbonyl carbon, followed by dehydration to form the imine. The transition state energies for these steps can be calculated to understand the reaction kinetics.
Many organic reactions are facilitated by catalysts, and computational studies are instrumental in understanding their role. For reactions involving this compound, such as cross-coupling reactions at the carbon-iodine bond, theoretical examinations of the catalytic cycle are crucial. For instance, in a palladium-catalyzed Suzuki or Heck coupling, DFT can be used to model the key steps of oxidative addition, transmetalation (for Suzuki), migratory insertion (for Heck), and reductive elimination.
These calculations can reveal the geometry and electronic structure of the catalytic intermediates and transition states, helping to rationalize the efficiency of different catalyst systems. For example, the influence of ligands on the palladium center and their effect on the activation barriers for each step of the catalytic cycle can be systematically investigated. Such studies are vital for the rational design of more efficient and selective catalysts.
Calculation of Nonlinear Optical (NLO) Properties
Molecules with large nonlinear optical (NLO) responses are of significant interest for applications in optoelectronics and photonics. Computational quantum chemistry provides a reliable means to predict the NLO properties of molecules. The key parameters that determine the NLO response are the polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively).
For this compound, the presence of both electron-donating (hydroxyl, methyl) and electron-withdrawing (aldehyde, iodo) groups attached to the π-conjugated benzene ring suggests the potential for a significant NLO response. DFT and time-dependent DFT (TD-DFT) methods are commonly employed to calculate these properties.
The calculations would typically involve optimizing the molecular geometry and then computing the polarizability and hyperpolarizability tensors. The magnitude of the first hyperpolarizability (β) is a key indicator of the second-order NLO activity. Theoretical studies on similar substituted benzaldehydes have shown that the nature and position of the substituents have a profound impact on the NLO properties. For this compound, computational analysis would quantify the intramolecular charge transfer from the donor to the acceptor groups, which is a fundamental mechanism for generating a large NLO response.
Table 2: Calculated NLO Properties for a Generic Substituted Benzaldehyde (B42025)
| Property | Calculated Value (a.u.) |
| Dipole Moment (μ) | 3.5 D |
| Polarizability (α) | 120 |
| First Hyperpolarizability (β) | 500 |
Note: The data in this table is illustrative and represents typical values for a substituted benzaldehyde with potential NLO properties. These are not specific calculated values for this compound.
Reactivity and Organic Transformations of 2 Hydroxy 5 Iodo 3 Methylbenzaldehyde
Reactions at the Aldehyde Functional Group
The aldehyde group is a primary site for a variety of chemical reactions, including oxidation, reduction, and nucleophilic additions.
Oxidation Reactions to Carboxylic Acids
The aldehyde functional group of 2-Hydroxy-5-iodo-3-methylbenzaldehyde can be readily oxidized to the corresponding carboxylic acid, 2-hydroxy-5-iodo-3-methylbenzoic acid. This transformation is a fundamental reaction in organic chemistry and can be achieved using a range of oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO4) under acidic or alkaline conditions, and Tollens' reagent. The successful oxidation converts the formyl group (-CHO) into a carboxyl group (-COOH), a key functional group in many organic molecules.
Reduction Reactions to Alcohols
Conversely, the aldehyde can be reduced to a primary alcohol, yielding (2-hydroxy-5-iodo-3-methyl)methanol. This reduction is typically accomplished using mild reducing agents to avoid the reduction of other functional groups. Sodium borohydride (B1222165) (NaBH4) is a commonly employed reagent for this purpose due to its selectivity for aldehydes and ketones. The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the aldehyde, followed by protonation to give the alcohol.
Condensation Reactions for Schiff Base Formation
A significant area of reactivity for this compound involves condensation reactions with primary amines to form Schiff bases, also known as imines. edu.krdrecentscientific.com These reactions are typically catalyzed by a small amount of acid and involve the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. edu.krd The resulting Schiff bases contain a C=N double bond and are versatile intermediates in the synthesis of various heterocyclic compounds and coordination complexes. The reaction of this compound with substituted anilines, for instance, leads to the formation of a variety of Schiff bases with potentially interesting biological activities. internationaljournalcorner.comnih.gov
| Amine Reactant | Resulting Schiff Base |
| Aniline | N-((2-hydroxy-5-iodo-3-methyl)benzylidene)aniline |
| 4-Methylaniline | N-((2-hydroxy-5-iodo-3-methyl)benzylidene)-4-methylaniline |
| 4-Methoxyaniline | N-((2-hydroxy-5-iodo-3-methyl)benzylidene)-4-methoxyaniline |
| 4-Chloroaniline | 4-chloro-N-((2-hydroxy-5-iodo-3-methyl)benzylidene)aniline |
Other Nucleophilic Additions and Condensations
Beyond Schiff base formation, the aldehyde group of this compound is susceptible to a range of other nucleophilic additions. These reactions are characteristic of aldehydes and provide pathways to a variety of functionalized products. For example, the Wittig reaction, which involves the reaction of the aldehyde with a phosphorus ylide, can be used to form alkenes. Other nucleophiles such as organometallics (e.g., Grignard reagents) and cyanide ions can also add to the carbonyl group, leading to the formation of secondary alcohols and cyanohydrins, respectively.
Reactions Involving the Iodide Substituent
The presence of an iodine atom on the aromatic ring opens up a vast field of synthetic possibilities, primarily through transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak, making it an excellent leaving group in these catalytic cycles.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., C-C and C-X bond formations)
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. The iodide substituent in this compound makes it an ideal substrate for several of these named reactions.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl iodide with an organoboron compound, typically a boronic acid or ester. This reaction is widely used for the formation of biaryl compounds.
Sonogashira Coupling: In this reaction, a terminal alkyne is coupled with the aryl iodide in the presence of a palladium catalyst and a copper(I) co-catalyst. This method is highly effective for the synthesis of aryl-substituted alkynes.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl iodide with an alkene to form a substituted alkene.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond by coupling the aryl iodide with an amine. This is a powerful method for the synthesis of arylamines.
These cross-coupling reactions significantly enhance the synthetic utility of this compound, allowing for the introduction of a wide variety of substituents at the 5-position of the aromatic ring.
| Reaction Name | Coupling Partner | Resulting Bond |
| Suzuki-Miyaura Coupling | Arylboronic acid | C-C (Aryl-Aryl) |
| Sonogashira Coupling | Terminal alkyne | C-C (Aryl-Alkynyl) |
| Heck Reaction | Alkene | C-C (Aryl-Vinyl) |
| Buchwald-Hartwig Amination | Amine | C-N (Aryl-Amino) |
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. masterorganicchemistry.com In the case of this compound, the aldehyde group (-CHO) is a moderately deactivating, electron-withdrawing group.
The SNAr reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.com The presence of electron-withdrawing groups helps to stabilize this negatively charged intermediate, thereby facilitating the reaction. masterorganicchemistry.com For this compound, the aldehyde group can stabilize a negative charge at the ortho and para positions through resonance.
Table 1: Influence of Substituents on Nucleophilic Aromatic Substitution Reactivity
| Substituent | Position | Electronic Effect | Influence on SNAr Reactivity |
|---|---|---|---|
| -CHO | 1 | Electron-withdrawing | Activating |
| -OH | 2 | Electron-donating | Deactivating |
| -CH₃ | 3 | Electron-donating | Deactivating |
Exploiting Iodine as a Functional Handle for Further Derivatization
The iodine atom in this compound serves as an excellent functional handle for a variety of cross-coupling reactions, particularly those catalyzed by transition metals like palladium. nih.govnih.gov These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for significant molecular diversification.
Common palladium-catalyzed cross-coupling reactions that can be employed include:
Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond. This would allow for the introduction of various aryl, heteroaryl, or alkyl groups at the 5-position.
Sonogashira Coupling: Coupling with a terminal alkyne to introduce an alkynyl group.
Heck Coupling: Reaction with an alkene to form a substituted alkene.
Buchwald-Hartwig Amination: Coupling with an amine to form a new carbon-nitrogen bond.
Stille Coupling: Reaction with an organotin reagent.
The general scheme for these reactions involves the oxidative addition of the aryl iodide to a low-valent palladium catalyst, followed by transmetalation with the coupling partner, and finally reductive elimination to yield the product and regenerate the catalyst.
Table 2: Potential Derivatizations via Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Resulting Functional Group at C-5 |
|---|---|---|
| Suzuki Coupling | R-B(OH)₂ | Aryl, Heteroaryl, Alkyl |
| Sonogashira Coupling | R-C≡CH | Alkynyl |
| Heck Coupling | R-CH=CH₂ | Alkenyl |
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
Electrophilic aromatic substitution (EAS) involves the reaction of an electrophile with the electron-rich benzene ring. The regiochemical outcome of such reactions on a substituted benzene is determined by the directing effects of the substituents already present.
In this compound, the directing effects of the four substituents must be considered:
Hydroxyl group (-OH): A strongly activating, ortho, para-directing group.
Methyl group (-CH₃): A weakly activating, ortho, para-directing group.
Iodine atom (-I): A weakly deactivating, ortho, para-directing group.
Aldehyde group (-CHO): A moderately deactivating, meta-directing group.
The powerful ortho, para-directing ability of the hydroxyl group is expected to dominate the regioselectivity of electrophilic aromatic substitution reactions. The positions ortho to the hydroxyl group are C-1 (occupied by the aldehyde) and C-3 (occupied by the methyl group). The position para to the hydroxyl group is C-5 (occupied by the iodine). Therefore, the remaining open position that is activated by the hydroxyl group is C-6. The methyl group also directs ortho (C-2 and C-4) and para (C-6). The iodine atom directs ortho (C-4 and C-6). The aldehyde group directs meta to itself, which would be C-3 and C-5.
Considering the combined effects, the C-4 and C-6 positions are the most likely sites for electrophilic attack. The hydroxyl group strongly activates the ring, making the reaction proceed readily. The directing effects are summarized in the table below.
Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Position | Activating/Deactivating | Directing Effect |
|---|---|---|---|
| -OH | 2 | Strongly Activating | ortho, para |
| -CH₃ | 3 | Weakly Activating | ortho, para |
| -I | 5 | Weakly Deactivating | ortho, para |
Regioselectivity and Stereoselectivity in Transformations
Regioselectivity is a critical consideration in the transformations of this compound due to the multiple potential reaction sites.
In electrophilic aromatic substitution , as discussed previously, the regioselectivity is governed by the directing effects of the existing substituents. The strongly activating and ortho, para-directing hydroxyl group is the dominant controlling factor, leading to substitution primarily at the C-6 position, and to a lesser extent, the C-4 position.
In nucleophilic aromatic substitution , the position of the leaving group (iodine at C-5) dictates the site of substitution. However, the electronic nature of the ring, influenced by the activating hydroxyl and methyl groups, makes this reaction challenging without significant activation from additional electron-withdrawing groups.
In cross-coupling reactions , the regioselectivity is highly specific to the carbon-iodine bond at the C-5 position, as this is the site of oxidative addition to the palladium catalyst.
Stereoselectivity would become a factor in reactions involving the aldehyde group, for instance, in nucleophilic additions that could generate a new chiral center at the benzylic carbon. The approach of the nucleophile to the carbonyl carbon could be influenced by the steric bulk of the adjacent methyl and hydroxyl groups, potentially leading to some degree of diastereoselectivity if the nucleophile is also chiral. However, without a chiral catalyst or auxiliary, reactions with achiral nucleophiles would result in a racemic mixture.
Application of Transient Directing Group Strategies in C-H Activation
The functionalization of otherwise inert C-H bonds is a major goal in modern organic synthesis. snnu.edu.cn A powerful strategy for achieving this is through the use of directing groups that position a metal catalyst in proximity to a specific C-H bond. snnu.edu.cn Transient directing groups (TDGs) are particularly advantageous as they are formed in situ from a substrate's existing functional group and a catalyst, and are subsequently removed in the same pot, avoiding additional synthesis and purification steps. snnu.edu.cnnih.gov
For benzaldehydes, a common and effective transient directing group strategy involves the reversible formation of an imine with a suitable amine co-catalyst. nih.govfigshare.com This in situ formed imine can then act as a directing group for a transition metal catalyst, such as palladium, to selectively functionalize the ortho C-H bond. nih.govfigshare.com
In the case of this compound, the aldehyde functionality can react with a primary amine to form a transient imine. This imine would then direct a palladium catalyst to the C-H bond at the C-6 position, enabling a variety of C-H functionalization reactions, such as arylation, acylation, or alkylation. This strategy offers a complementary approach to traditional electrophilic aromatic substitution for functionalizing the C-6 position. The transient nature of the imine directing group is a key advantage, as the final product is the functionalized benzaldehyde (B42025), with the amine co-catalyst being regenerated in the catalytic cycle.
Table 4: Comparison of C-6 Functionalization Strategies
| Strategy | Reagents | Key Intermediate | Selectivity |
|---|---|---|---|
| Electrophilic Aromatic Substitution | Electrophile, Lewis Acid | Sigma Complex | Governed by directing groups |
Coordination Chemistry and Metal Complex Formation with 2 Hydroxy 5 Iodo 3 Methylbenzaldehyde
2-Hydroxy-5-iodo-3-methylbenzaldehyde as a Ligand Precursor
The presence of hydroxyl and aldehyde functional groups in ortho positions on the benzene (B151609) ring makes this compound an excellent precursor for the synthesis of Schiff base ligands. The general synthetic route involves the condensation reaction between the aldehyde group of this compound and the primary amine group of various amino compounds.
Design and Synthesis of Schiff Base Ligands Derived from this compound
The synthesis of Schiff base ligands from this compound is typically achieved through a condensation reaction with a primary amine (R-NH₂). This reaction is often carried out in a suitable solvent, such as ethanol (B145695) or methanol, and may be catalyzed by a few drops of acid. The general reaction is as follows:
C₈H₇IO₂ + R-NH₂ → C₈H₆IO(NR) + H₂O
The resulting Schiff base ligand possesses an imine (-C=N-) group and retains the phenolic hydroxyl group. The electronic and steric properties of the substituent 'R' on the amine can be varied to tune the coordination properties of the resulting ligand. The presence of the electron-withdrawing iodine atom and the electron-donating methyl group on the salicylaldehyde (B1680747) ring is expected to influence the electronic properties of the ligand and, consequently, the stability and reactivity of its metal complexes.
Synthesis and Structural Characterization of Metal Complexes
Schiff base ligands derived from this compound are anticipated to be versatile chelating agents for a variety of transition metal ions, forming stable complexes. The deprotonated phenolic oxygen and the imine nitrogen atom are the primary coordination sites.
Formation of Coordination Compounds with Transition Metals (e.g., Cr, Mn, Fe, Co, Ni, Cu, Mo, Pd)
The synthesis of metal complexes typically involves the reaction of the Schiff base ligand with a metal salt (e.g., chloride, acetate, or nitrate) in a suitable solvent. The stoichiometry of the reaction (metal-to-ligand ratio) can be controlled to favor the formation of specific complex geometries. For instance, a 1:2 metal-to-ligand ratio often leads to the formation of octahedral or square planar complexes with bidentate ligands.
General protocols for the synthesis of such complexes involve dissolving the Schiff base ligand in a solvent like ethanol or DMF and adding a solution of the metal salt. The reaction mixture is often heated under reflux to ensure complete complexation. The resulting metal complex may precipitate out of the solution upon cooling or after partial removal of the solvent.
Elucidation of Coordination Modes and Geometries (e.g., Mononuclear, Dinuclear)
Schiff base ligands derived from this compound can adopt various coordination modes, leading to the formation of both mononuclear and dinuclear metal complexes.
Mononuclear Complexes : In a mononuclear complex, a single metal ion is coordinated to one or more Schiff base ligands. Depending on the coordination number of the metal ion and the denticity of the ligand, various geometries such as tetrahedral, square planar, or octahedral can be achieved. For example, a divalent metal ion like Ni(II) or Cu(II) could form a square planar complex with two bidentate Schiff base ligands.
Dinuclear Complexes : If the Schiff base ligand is designed with additional donor atoms or if bridging ligands are present, dinuclear complexes can be formed. In these structures, two metal centers are linked together, often by bridging oxygen or other atoms from the ligands. The magnetic and electronic properties of such dinuclear complexes are often of significant interest due to metal-metal interactions.
The precise coordination geometry is influenced by factors such as the nature of the metal ion, the steric bulk of the Schiff base ligand, and the reaction conditions.
Investigation of Ligand Field Effects on Metal Centers
The electronic properties of the Schiff base ligand, influenced by the iodo and methyl substituents, will affect the ligand field strength. An increase in electron density at the donor atoms would generally lead to a stronger ligand field and a larger d-orbital splitting. These ligand field effects can be probed using techniques such as UV-Visible spectroscopy, which reveals electronic transitions between the split d-orbitals. The positions of these absorption bands provide valuable information about the coordination geometry and the strength of the metal-ligand interactions.
Advanced Characterization of Metal Complexes
A combination of spectroscopic and analytical techniques would be essential to fully characterize the synthesized metal complexes.
| Technique | Information Obtained |
| Infrared (IR) Spectroscopy | Confirmation of ligand coordination through shifts in the C=N (imine) and C-O (phenolic) stretching frequencies. The disappearance of the broad O-H stretch of the free ligand upon deprotonation and coordination is a key indicator. |
| UV-Visible Spectroscopy | Provides information about the electronic transitions within the complex, including d-d transitions and charge transfer bands, which are indicative of the coordination geometry and metal-ligand bonding. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand framework within the complex and provide insights into the coordination environment. |
| Mass Spectrometry | Determines the molecular weight of the complex, confirming its composition and stoichiometry. |
| Magnetic Susceptibility Measurements | Distinguishes between paramagnetic and diamagnetic complexes and provides information about the number of unpaired electrons on the metal center, which is crucial for determining the oxidation state and geometry. |
| X-ray Crystallography | Provides definitive structural information, including bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state. |
By applying these established principles and analytical methods, the coordination chemistry of this compound can be systematically explored, leading to the synthesis and characterization of novel transition metal complexes with potentially interesting structural and electronic properties.
Spectroscopic Analysis of Metal-Ligand Interactions (FTIR, Electronic Spectra)
Spectroscopic techniques are fundamental in elucidating the formation and nature of metal-ligand bonds.
Fourier-Transform Infrared (FTIR) Spectroscopy is a powerful tool to confirm the coordination of this compound to a metal ion. The key vibrational bands to monitor are those associated with the hydroxyl (-OH) and carbonyl (C=O) groups of the aldehyde.
ν(O-H) band: In the free ligand, a broad absorption band corresponding to the stretching vibration of the phenolic hydroxyl group is expected. Upon deprotonation and coordination to the metal ion, this band would disappear, providing strong evidence of complex formation.
ν(C=O) band: The stretching vibration of the aldehyde carbonyl group typically appears at a characteristic frequency. Upon coordination of the carbonyl oxygen to the metal center, this band is expected to shift to a lower frequency (a redshift). This shift is indicative of the weakening of the C=O double bond due to the donation of electron density to the metal ion.
ν(C-O) band: The phenolic C-O stretching vibration is also sensitive to coordination. An upward shift (blueshift) in the frequency of this band upon complexation suggests the involvement of the phenolic oxygen in bonding to the metal.
New Low-Frequency Bands: The formation of new, weaker absorption bands in the low-frequency region of the spectrum can often be attributed to the stretching vibrations of the newly formed metal-oxygen (M-O) bonds.
A hypothetical data table illustrating expected FTIR spectral changes upon complexation is presented below.
| Vibrational Mode | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Change upon Complexation |
| ν(O-H) | ~3400 (broad) | Absent | Disappearance |
| ν(C=O) | ~1650 | ~1620-1640 | Redshift |
| ν(C-O) (phenolic) | ~1280 | ~1300-1320 | Blueshift |
| ν(M-O) | - | ~400-600 | Appearance |
Electronic Spectra (UV-Visible Spectroscopy) provide valuable information about the electronic transitions within the metal complex, which can help in determining the geometry of the coordination sphere.
Intra-ligand Transitions: In the ultraviolet region, intense absorption bands are expected, corresponding to π→π* and n→π* electronic transitions within the aromatic ring and the carbonyl group of the this compound ligand. These bands may undergo a slight shift upon coordination.
Ligand-to-Metal Charge Transfer (LMCT) Transitions: Charge transfer bands, often observed in the visible region, arise from the transfer of electrons from the ligand orbitals to the empty or partially filled d-orbitals of the metal ion.
d-d Transitions: For transition metal complexes with unpaired d-electrons, weak absorption bands can be observed in the visible or near-infrared region. These bands correspond to electronic transitions between the d-orbitals of the central metal ion. The number and position of these bands are highly dependent on the geometry of the complex (e.g., octahedral, tetrahedral, square planar) and the identity of the metal ion.
Magnetic Susceptibility Studies of Paramagnetic Complexes
Magnetic susceptibility measurements are crucial for understanding the electronic structure of paramagnetic metal complexes, which are those containing one or more unpaired electrons. By determining the magnetic moment (μ_eff) of a complex, one can deduce the number of unpaired electrons and, in many cases, infer the geometry of the complex.
The magnetic moment is typically measured using a Gouy balance or a SQUID magnetometer at a specific temperature. The "spin-only" magnetic moment can be calculated using the following formula:
μ_so = √[n(n+2)] B.M.
where 'n' is the number of unpaired electrons and B.M. stands for Bohr Magnetons.
For instance, a high-spin octahedral Co(II) complex (d⁷) would have three unpaired electrons and a theoretical spin-only magnetic moment of 3.87 B.M. In contrast, a square planar Ni(II) complex (d⁸) is typically diamagnetic (no unpaired electrons) and would have a magnetic moment of 0 B.M.
The following table provides a hypothetical illustration of how magnetic moment data can be used to infer the geometry of metal complexes with this compound.
| Metal Ion | Electronic Configuration | Number of Unpaired Electrons (n) | Expected μ_eff (B.M.) | Possible Geometry |
| Cu(II) | d⁹ | 1 | 1.7 - 2.2 | Octahedral, Tetrahedral, Square Planar |
| Ni(II) | d⁸ | 2 | 2.9 - 3.4 | Octahedral, Tetrahedral |
| Ni(II) | d⁸ | 0 | 0 | Square Planar |
| Co(II) | d⁷ | 3 | 4.3 - 5.2 | High-spin Octahedral |
| Mn(II) | d⁵ | 5 | ~5.9 | High-spin Octahedral, Tetrahedral |
| Fe(III) | d⁵ | 5 | ~5.9 | High-spin Octahedral, Tetrahedral |
X-ray Crystallography of Metal-2-Hydroxy-5-iodo-3-methylbenzaldehyde Complexes
Single-crystal X-ray crystallography is the most definitive technique for determining the three-dimensional molecular structure of a metal complex. This method provides precise information on:
Bond Lengths: The distances between the metal center and the coordinating oxygen atoms of the this compound ligand can be accurately measured, confirming the formation of M-O bonds.
Bond Angles: The angles between the coordinating atoms around the metal center allow for the unambiguous determination of the coordination geometry (e.g., distorted octahedral, square planar).
For a hypothetical mononuclear complex where two this compound ligands coordinate to a metal ion, X-ray crystallography could reveal a structure such as [M(2-hydroxy-5-iodo-3-methylbenzaldehydato)₂]. The data would provide the exact M-O(phenolic) and M-O(carbonyl) bond lengths and the O-M-O bite angle of the chelate ring.
A representative table of crystallographic data for a hypothetical complex is shown below.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 9.876 |
| β (°) | 98.76 |
| V (ų) | 1523.4 |
| Z | 4 |
| R-factor | 0.045 |
Redox-Active Properties of Metal Complexes Derived from Salicylaldehyde Ligands
Metal complexes derived from salicylaldehyde ligands, including this compound, can exhibit interesting redox properties. This redox activity can stem from both the central metal ion and the ligand itself.
Metal-Centered Redox Activity: Many transition metals can exist in multiple stable oxidation states (e.g., Fe(II)/Fe(III), Cu(I)/Cu(II)). The redox potential of the metal center in a complex is influenced by the nature of the coordinating ligands. The electron-donating or -withdrawing properties of the substituents on the salicylaldehyde ring can modulate the ease with which the metal ion is oxidized or reduced.
Ligand-Centered Redox Activity: The salicylaldehyde ligand itself can be redox-active. The phenolic group can be oxidized, and in some cases, the aromatic system can participate in electron transfer processes. This "non-innocent" behavior of the ligand can lead to complex electronic structures where the oxidation state of the metal and the charge of the ligand are not easily assigned.
Advanced Applications of 2 Hydroxy 5 Iodo 3 Methylbenzaldehyde and Its Derivatives
Role as Chiral Building Blocks in Asymmetric Synthesis
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and fine chemical industries. Chiral molecules, which are non-superimposable mirror images of each other, often exhibit vastly different biological activities. Asymmetric synthesis aims to produce a single enantiomer of a chiral compound, and this is frequently achieved through the use of chiral catalysts. Derivatives of 2-Hydroxy-5-iodo-3-methylbenzaldehyde are excellent candidates for the development of such catalysts.
This compound can be readily converted into a variety of chiral ligands through condensation reactions with chiral amines. The resulting Schiff base ligands, also known as salicylaldimines, are a privileged class of ligands in coordination chemistry. These ligands can coordinate with a variety of metal centers to form chiral metal complexes that are effective catalysts for a wide range of asymmetric reactions.
The synthetic versatility of these salicylaldehyde-derived ligands is a key advantage. By choosing different chiral amines, a library of ligands with diverse steric and electronic properties can be generated. The substituents on the salicylaldehyde (B1680747) ring, such as the iodo and methyl groups in this compound, play a crucial role in fine-tuning the catalytic activity and enantioselectivity of the resulting metal complexes. For instance, the bulky iodo group can create a specific chiral environment around the metal center, which can enhance the stereochemical control of the catalytic reaction.
A notable class of ligands derived from salicylaldehydes are "salen" ligands, which are tetradentate Schiff bases. Chiral salen-metal complexes are renowned for their ability to catalyze a multitude of asymmetric transformations with high efficiency and enantioselectivity. The modular nature of their synthesis allows for systematic modification of the ligand backbone to optimize catalyst performance for specific reactions.
| Chiral Ligand Type | Precursor Moiety | Typical Asymmetric Reactions Catalyzed |
| Chiral Salicylaldimines | This compound + Chiral Amine | Asymmetric Henry reaction, Cyanation of aldehydes |
| Chiral Salen Ligands | This compound + Chiral Diamine | Asymmetric epoxidation, Cyclopropanation |
Catalytic Applications
Beyond their role in asymmetric synthesis, derivatives of this compound are also being explored for their utility in other areas of catalysis, including polymerization and oxidation reactions.
The development of biodegradable polymers from renewable resources is a critical area of research aimed at addressing the environmental challenges posed by conventional plastics. Polylactic acid (PLA) is a leading example of a biodegradable polymer, and its synthesis is often achieved through the ring-opening polymerization (ROP) of lactide. Metal complexes derived from salicylaldehyde derivatives have emerged as effective catalysts for this process.
Complexes of biocompatible metals such as zinc and calcium with salicylaldiminato ligands have shown promise in the controlled ROP of lactide and ε-caprolactone. The substituents on the salicylaldehyde ligand can influence the activity and selectivity of the catalyst. The electronic and steric properties of the iodo and methyl groups in ligands derived from this compound could be leveraged to modulate the catalytic performance.
| Catalyst System | Monomer | Polymer Product |
| Zinc Salicylaldiminato Complex | rac-lactide | Poly(lactic acid) |
| Calcium Salicylaldiminato Complex | ε-caprolactone | Poly(ε-caprolactone) |
Metal complexes incorporating ligands derived from substituted salicylaldehydes can also function as catalysts for various oxidation reactions. The ability of these complexes to activate oxidants and facilitate the transfer of oxygen atoms to a substrate is a key feature of their catalytic activity. The specific substituents on the salicylaldehyde ring can influence the redox properties of the metal center and, consequently, the catalytic efficiency.
Materials Science Applications
The rich coordination chemistry and potential for forming extended structures make this compound and its derivatives attractive precursors for the synthesis of advanced materials with tailored properties.
Substituted salicylaldehydes are versatile building blocks for the construction of porous organic polymers (POPs) and metal-organic frameworks (MOFs). These materials are characterized by their high surface areas, tunable pore sizes, and chemical stability, making them suitable for applications in gas storage, separation, and catalysis.
The aldehyde functionality of this compound can be utilized in polymerization reactions to form porous organic frameworks. The presence of the iodo group offers a site for post-synthetic modification, allowing for the introduction of other functional groups to further tailor the properties of the material.
In the context of MOFs, the hydroxyl and aldehyde groups of salicylaldehyde derivatives can coordinate to metal ions, forming extended crystalline networks. The specific structure and properties of the resulting MOF are dictated by the geometry of the organic linker and the coordination preference of the metal ion. The functional groups on the salicylaldehyde linker can be used to tune the pore environment and introduce specific functionalities within the framework.
| Material Type | Precursor | Potential Applications |
| Porous Organic Polymers (POPs) | This compound | Gas storage, Separation, Catalysis |
| Metal-Organic Frameworks (MOFs) | This compound | Gas storage, Separation, Catalysis |
Exploration in Supramolecular Materials and Assemblies
The design and synthesis of supramolecular materials rely on the precise control of non-covalent interactions to organize molecules into well-defined, higher-order structures. Derivatives of this compound are particularly well-suited for this purpose due to the presence of functional groups capable of participating in key intermolecular interactions, such as hydrogen bonding and halogen bonding.
Schiff base derivatives, formed by the condensation reaction of the aldehyde group with primary amines, are a cornerstone in the construction of supramolecular assemblies. The resulting imine (-C=N-) linkage, in proximity to the hydroxyl group, facilitates the formation of strong intramolecular hydrogen bonds (O-H···N), which planarize the molecule and encourage further intermolecular organization.
A significant feature of derivatives of this compound is the presence of an iodine atom. This allows for the exploitation of halogen bonding, a directional non-covalent interaction between the electrophilic region of the halogen atom (the σ-hole) and a Lewis base. nih.govresearchgate.netmdpi.com In the solid state, these halogen bonds can direct the assembly of molecules into specific architectures, such as chains, sheets, or three-dimensional networks. The strength and directionality of halogen bonding make it a powerful tool in crystal engineering, enabling the design of materials with predictable structures and properties. nih.govresearchgate.netmdpi.com
Research on related iodinated molecules has demonstrated the potential of halogen bonding to drive the self-assembly of amyloid-like supramolecular structures. nih.gov This suggests that peptide-based derivatives of this compound could be explored for the creation of novel biomaterials. Furthermore, the interplay between hydrogen bonding and halogen bonding in these systems can lead to complex and robust supramolecular architectures. science.govmdpi.com
The table below summarizes the key non-covalent interactions that can be exploited in derivatives of this compound for the construction of supramolecular materials.
| Interaction Type | Participating Functional Groups (in Derivatives) | Role in Supramolecular Assembly |
| Hydrogen Bonding | Hydroxyl (-OH), Imine (-C=N-) | Directs molecular packing, formation of chains and sheets. |
| Halogen Bonding | Iodine (-I) | Provides directionality and strength to crystal packing. |
| π-π Stacking | Aromatic Ring | Contributes to the stabilization of layered structures. |
| van der Waals Forces | Methyl (-CH3), Alkyl/Aryl substituents | Influence molecular packing and density. |
Development of Semiconducting Materials
The field of organic electronics is continually seeking new materials with tunable semiconducting properties for applications in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. Derivatives of this compound, particularly its Schiff base metal complexes and conjugated polymers, are promising candidates for such applications.
Schiff base ligands derived from this compound can coordinate with various metal ions (e.g., Cu(II), Ni(II), Co(II), Zn(II)) to form stable metal complexes. nih.govresearchgate.net These complexes often possess extended π-conjugated systems, which are essential for charge transport. nih.govresearchgate.net The electronic properties of these materials, such as their band gap and charge carrier mobility, can be fine-tuned by:
Varying the metal ion: Different metals can influence the geometry and electronic structure of the complex.
Modifying the Schiff base ligand: Introducing different amine precursors allows for the alteration of the electronic and steric properties of the ligand.
The presence of a heavy atom like iodine can also influence the photophysical properties of these complexes, potentially promoting intersystem crossing and leading to applications in phosphorescent materials. Hybrid materials, where these Schiff base metal complexes are combined with semiconductor nanoparticles or polymers, can exhibit synergistic effects, leading to enhanced photo-catalytic or photo-voltaic properties. mdpi.com
Furthermore, derivatives of this compound can be used as monomers for the synthesis of conjugated polymers. sigmaaldrich.comnih.gov Polymerization can be achieved through various coupling reactions, potentially involving the iodinated position on the aromatic ring. The resulting polymers would possess a conjugated backbone, enabling the transport of charge carriers. The solubility and processing characteristics of these polymers could be tailored by introducing appropriate side chains via the amine precursor used in the initial Schiff base formation. Phenolic polymers, in general, have been explored for their antioxidant properties, and their polymerization can enhance their performance in various applications. nih.govnih.gov
The table below outlines the potential applications of semiconducting materials derived from this compound.
| Material Class | Potential Applications | Key Features |
| Schiff Base Metal Complexes | OLEDs, OFETs, Chemical Sensors, Catalysts | Tunable electronic properties, extended π-conjugation, thermal stability. science.govnih.govresearchgate.net |
| Conjugated Polymers | Organic Solar Cells, Bioelectronics, Printable Electronics | Solution processability, mechanical flexibility, biocompatibility (tunable). sigmaaldrich.comnih.gov |
| Hybrid Materials | Photocatalysis, Photovoltaics, Light Harvesting | Synergistic properties from organic and inorganic components. mdpi.com |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Hydroxy-5-iodo-3-methylbenzaldehyde in a laboratory setting?
- Methodological Answer : The synthesis typically involves regioselective iodination of a pre-functionalized benzaldehyde derivative. For example, starting with 2-hydroxy-3-methylbenzaldehyde, electrophilic iodination can be achieved using iodine monochloride (ICl) or a KI/oxidant system (e.g., H₂O₂ or NaIO₄) under acidic conditions. Reaction temperature (0–25°C) and stoichiometric control are critical to avoid over-iodination. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization is recommended to isolate the product .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR should confirm the aldehyde proton (δ 9.8–10.2 ppm) and aromatic protons adjacent to iodine (deshielded due to the iodine atom’s inductive effect). The hydroxyl group (δ 10–12 ppm) may show exchange broadening.
- IR : A strong C=O stretch (~1680 cm⁻¹) and O-H stretch (~3200 cm⁻¹) are expected.
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula C₈H₇IO₃ (exact mass: 277.94 g/mol).
- Reference Data : Cross-validate spectral data with databases like NIST Chemistry WebBook for analogous iodinated benzaldehydes .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound’s physicochemical properties?
- Methodological Answer : Discrepancies in properties like logP, solubility, or dipole moments can arise from approximations in computational models. To address this:
- Use hybrid DFT methods (e.g., B3LYP/6-311+G(d,p)) for optimizing molecular geometry and predicting spectroscopic properties.
- Validate computational results against experimental data (e.g., X-ray crystallography for bond angles/distances or NMR chemical shifts). Tools like ACD/Labs Percepta Platform can refine predictions using empirical corrections .
- Perform sensitivity analyses to assess the impact of solvent models (e.g., PCM for aqueous environments) on property predictions.
Q. How should researchers design experiments to assess the ecological impact of this compound given limited existing data?
- Methodological Answer :
- Acute Toxicity Testing : Follow OECD Guideline 202 (Daphnia magna immobilization test) or 203 (fish acute toxicity) using standardized protocols.
- Biodegradability : Conduct closed-bottle tests (OECD 301D) to evaluate aerobic degradation.
- Soil Mobility : Use column leaching experiments with varying soil pH (4–8) and organic matter content to simulate environmental partitioning .
- Bioaccumulation : Measure octanol-water partition coefficients (logKow) experimentally via shake-flask methods to estimate bioaccumulation potential.
Q. What crystallographic approaches are optimal for determining the crystal structure of this compound, and how can SHELX software be applied?
- Methodological Answer :
- Data Collection : Use a single-crystal X-ray diffractometer (Mo Kα radiation, λ = 0.71073 Å) at low temperature (e.g., 100 K) to minimize thermal motion.
- Structure Solution : Employ direct methods in SHELXS for phase determination, followed by full-matrix least-squares refinement in SHELXL. The iodine atom’s high electron density aids in initial phasing .
- Validation : Check for residual electron density peaks (<1 e⁻/ų) and R-factor convergence (R1 < 5%). Hydrogen bonding (e.g., O-H⋯O interactions) should be modeled with restrained distances.
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
